molecular formula C8H8N2O B11923383 1'H-Spiro[cyclopropane-1,3'-isoxazolo[4,3-c]pyridine]

1'H-Spiro[cyclopropane-1,3'-isoxazolo[4,3-c]pyridine]

Cat. No.: B11923383
M. Wt: 148.16 g/mol
InChI Key: BSHKBMMEQBUWEY-UHFFFAOYSA-N
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Description

1’H-Spiro[cyclopropane-1,3’-isoxazolo[4,3-c]pyridine] is a compound characterized by a unique spirocyclic structure, which includes a cyclopropane ring fused to an isoxazole and pyridine ring system.

Preparation Methods

The synthesis of 1’H-Spiro[cyclopropane-1,3’-isoxazolo[4,3-c]pyridine] typically involves the formation of the spirocyclic structure through cycloaddition reactions. One common method includes the reaction of cyclopropane derivatives with isoxazole and pyridine precursors under specific conditions. For instance, the Corey–Chaykovsky reaction can be employed to synthesize spiro[cyclopropane-1,9’-fluorene] derivatives, which can be further modified to obtain the desired compound .

Mechanism of Action

The mechanism of action of 1’H-Spiro[cyclopropane-1,3’-isoxazolo[4,3-c]pyridine] involves its interaction with specific molecular targets, such as enzymes and receptors. The spirocyclic structure allows it to fit into enzyme active sites, inhibiting their activity. This inhibition can regulate various biological processes, including inflammation and microbial growth .

Properties

Molecular Formula

C8H8N2O

Molecular Weight

148.16 g/mol

IUPAC Name

spiro[1H-[1,2]oxazolo[4,3-c]pyridine-3,1'-cyclopropane]

InChI

InChI=1S/C8H8N2O/c1-4-9-5-6-7(1)10-11-8(6)2-3-8/h1,4-5,10H,2-3H2

InChI Key

BSHKBMMEQBUWEY-UHFFFAOYSA-N

Canonical SMILES

C1CC12C3=C(C=CN=C3)NO2

Origin of Product

United States

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